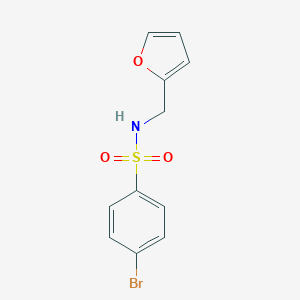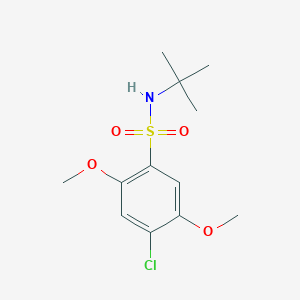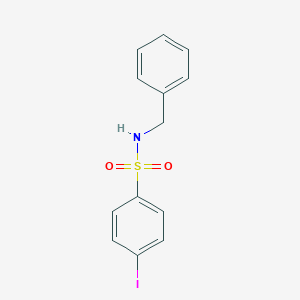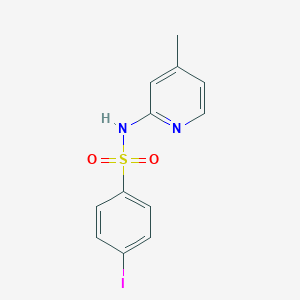
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, also known as BDP-185, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BDP-185 has been shown to possess a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to inhibit the replication of certain viruses, such as HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and has a long shelf life. However, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is a potent inhibitor of NF-κB, which can make it difficult to interpret the results of experiments that involve the modulation of NF-κB activity.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide. One area of interest is the development of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide derivatives that have improved solubility and bioavailability. Another area of interest is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide on other transcription factors and signaling pathways. Finally, the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its unique mechanism of action, anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. The synthesis method of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide involves a multistep process that starts with the reaction of 2-nitrobenzoic acid with 1,3-benzodioxole in the presence of a reducing agent. The resulting product is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the intermediate compound. This intermediate is then reacted with 2-bromoacetophenone to produce the final product, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been studied in vitro and in vivo for its effects on various cell types, including cancer cells, immune cells, and epithelial cells.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide |
|---|---|
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(6-oxophenanthridin-5-yl)acetamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(23-14-9-10-19-20(11-14)28-13-27-19)12-24-18-8-4-3-6-16(18)15-5-1-2-7-17(15)22(24)26/h1-11H,12-13H2,(H,23,25) |
InChI-Schlüssel |
NZMWGXQCXIWQDK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)




![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)



